molecular formula C20H30N2O3 B1327208 Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate CAS No. 898789-51-0

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate

Cat. No. B1327208
M. Wt: 346.5 g/mol
InChI Key: PBPNNWZQHOICLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of different aldehydes with ethyl esters and other reagents. For example, ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized using a microwave-assisted method, which is a rapid and efficient technique that can also be applied to the synthesis of similar compounds . Additionally, regioselective chlorination has been used in the synthesis of related compounds, indicating that selective functionalization is possible for these types of molecules .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, such as FT-IR and computational software like Gaussian09 . The geometrical parameters obtained from these studies are consistent with X-ray diffraction data, suggesting that a similar approach could be used to determine the molecular structure of Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate.

Chemical Reactions Analysis

Reactions with O- and N-nucleophiles have been explored for ethyl ester compounds, leading to the formation of various substituted products . This indicates that Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate could potentially undergo similar nucleophilic substitution reactions, which could be useful for further functionalization or for the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These methods provide information on the stability and electronic properties of the compounds, which are important for understanding their potential applications. The development of a bioanalytical method for quantifying a related molecule also highlights the importance of understanding the physicochemical properties for drug development .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Analogous Compounds : Kumar et al. (2014) developed a synthetic protocol to create compounds similar to Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate, emphasizing the use of water as a solvent and discussing the structural characteristics of these compounds (Kumar et al., 2014).

Pharmaceutical Intermediate Applications

  • Statins Synthesis : Tararov et al. (2006) described the synthesis of a key intermediate in statin production, highlighting the importance of Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate or similar compounds in the pharmaceutical industry (Tararov et al., 2006).

Chemical Reactivity and Synthesis

  • Novel Compound Synthesis : Riyadh et al. (2008) explored the creation of new compounds using derivatives of Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate, demonstrating its versatility in chemical synthesis (Riyadh et al., 2008).
  • Catalytic Reduction Studies : Gopalan and Jacobs (1990) investigated the reduction of similar compounds, which could provide insights into the reactivity of Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate (Gopalan & Jacobs, 1990).

Advanced Chemical Applications

  • Biological Membrane Studies : Balo et al. (2000) utilized a similar compound in studies related to the polarity of lipid bilayers in biological membranes, showing potential biological applications (Balo et al., 2000).
  • Synthesis of Biotin : Zav’yalov et al. (2006) conducted regioselective chlorination for synthesizing biotin, a process in which derivatives of Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate could be relevant (Zav’yalov et al., 2006).

Catalytic and Polymerization Studies

  • Block Copolymers Preparation : Tunca et al. (2001) synthesized novel initiators that could potentially interact with compounds like Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate in polymerization processes (Tunca et al., 2001).

properties

IUPAC Name

ethyl 6-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-3-25-20(24)10-5-4-9-19(23)18-8-6-7-17(15-18)16-22-13-11-21(2)12-14-22/h6-8,15H,3-5,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPNNWZQHOICLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643460
Record name Ethyl 6-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate

CAS RN

898789-51-0
Record name Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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